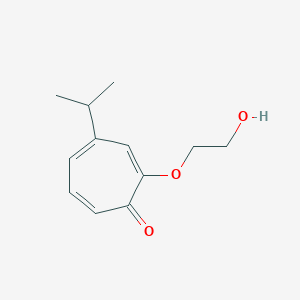
3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 4-methylpyridin-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid hydrazide with a suitable nitrile source under acidic conditions to form the tetrazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired compound.
化学反応の分析
反応の種類: 3,6-ビス(4-メチルピリジン-2-イル)-1,2,4,5-テトラジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体となる可能性があります。
還元: 還元反応は、テトラジン環をジヒドロテトラジンまたはその他の還元型に変換できます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: ハロゲンや有機金属化合物などの試薬は、置換反応を促進する可能性があります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化テトラジン誘導体が生成される可能性があり、置換反応によってピリジン環にさまざまな官能基が導入される可能性があります .
4. 科学研究への応用
3,6-ビス(4-メチルピリジン-2-イル)-1,2,4,5-テトラジンは、科学研究でいくつかの用途があります。
化学: これは、配位化学における配位子として使用され、さまざまな金属イオンと錯体を形成します。
生物学: この化合物は、安定な錯体を形成する能力により、生物学的システムやプロセスを研究するのに役立ちます。
科学的研究の応用
3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
3,6-ビス(4-メチルピリジン-2-イル)-1,2,4,5-テトラジンがその効果を発揮するメカニズムには、金属イオンとの配位能力と酸化還元反応への関与が含まれます。テトラジン環は電子移動プロセスを起こす可能性があり、さまざまな化学的および生物学的システムにおいて汎用性の高い化合物となっています。 関与する分子標的と経路は、特定の用途と金属イオンまたはその他の相互作用する種の性質によって異なります .
類似の化合物:
ピリダジン誘導体: これらの化合物も窒素に富む複素環を含んでおり、類似の反応性を示します。
ピリミジン誘導体: 生物学的活性と医薬品化学における用途で知られています。
ピラジン誘導体: さまざまな生物学的活性により、医薬品および農薬で広く使用されています.
独自性: 3,6-ビス(4-メチルピリジン-2-イル)-1,2,4,5-テトラジンは、その特定の置換パターンとテトラジン環の存在により際立っており、独自の酸化還元特性と配位能力を付与します。 これは、安定な金属錯体と特定の電子特性を必要とする用途に特に価値があります .
類似化合物との比較
Pyridazine derivatives: These compounds also contain nitrogen-rich heterocycles and exhibit similar reactivity.
Pyrimidine derivatives: Known for their biological activity and use in medicinal chemistry.
Pyrazine derivatives: Widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness: 3,6-Bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine stands out due to its specific substitution pattern and the presence of the tetrazine ring, which imparts unique redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal complexes and specific electronic properties .
特性
CAS番号 |
603957-86-4 |
|---|---|
分子式 |
C14H12N6 |
分子量 |
264.29 g/mol |
IUPAC名 |
3,6-bis(4-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-3-5-15-11(7-9)13-17-19-14(20-18-13)12-8-10(2)4-6-16-12/h3-8H,1-2H3 |
InChIキー |
DBATUNQDRORFEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NN=C(N=N2)C3=NC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
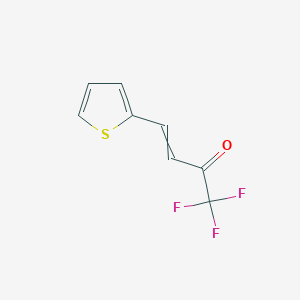
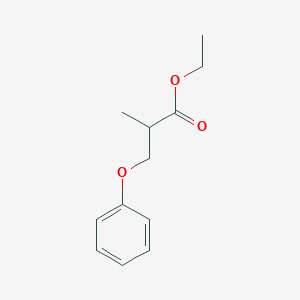
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
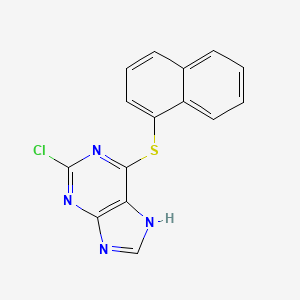
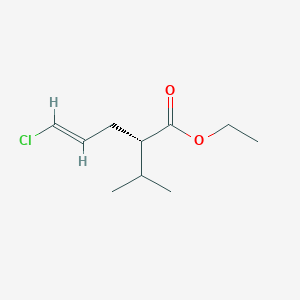


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
